

# A Head-to-Head Showdown: Dual PPAR Agonists in a Preclinical NASH Arena

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A detailed comparison of the preclinical efficacy of lanifibranor, elafibranor, and saroglitazar in a diet-induced obese mouse model of non-alcoholic steatohepatitis (NASH) reveals promising, yet distinct, therapeutic profiles for these next-generation metabolic regulators. While a direct comparative study involving all three agents in a single trial remains elusive, data gleaned from studies utilizing the highly translational Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model for lanifibranor and elafibranor, alongside key preclinical data for saroglitazar, provide valuable insights for researchers in the field of metabolic disease.

Nonalcoholic steatohepatitis is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1] Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a pivotal role in regulating lipid metabolism, inflammation, and insulin sensitivity, making them attractive therapeutic targets for NASH.[1][2] Dual PPAR agonists, which simultaneously activate two PPAR isoforms ( $\alpha$ ,  $\delta$ , or  $\gamma$ ), and pan-PPAR agonists, which activate all three, are being actively investigated for their potential to address the multifaceted pathology of NASH.[1][3]

This guide provides a head-to-head comparison of the preclinical performance of three prominent PPAR agonists: the pan-PPAR agonist lanifibranor, the dual PPAR $\alpha/\delta$  agonist elafibranor, and the dual PPAR $\alpha/\gamma$  agonist saroglitazar.



# Comparative Efficacy of Lanifibranor and Elafibranor in the GAN DIO-NASH Mouse Model

The Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse is a widely accepted preclinical model that recapitulates the key histological features of human NASH, including steatosis, inflammation, ballooning, and progressive fibrosis. The following table summarizes the efficacy of lanifibranor and elafibranor in this model, based on a comprehensive study assessing various clinically relevant drugs.

Parameter	Lanifibranor (30 mg/kg/day, p.o.)	Elafibranor	Vehicle
NAFLD Activity Score (NAS) Change	Significant Reduction	Significant Reduction	No significant change
Fibrosis Stage Change	Significant Improvement	No significant change	No significant change
MASH Resolution	Achieved	Not reported to have met the same endpoint	Not achieved

# Preclinical Efficacy of Saroglitazar in NASH Models

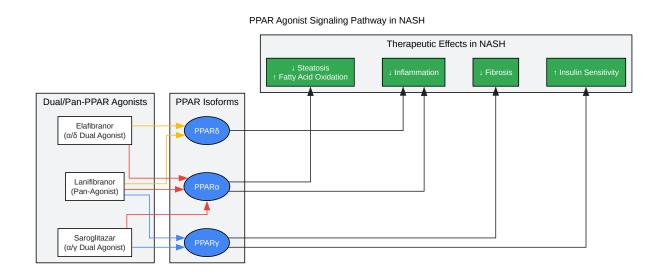
Saroglitazar, a dual PPARα/γ agonist, has also demonstrated significant efficacy in various preclinical models of NASH, although not directly compared with lanifibranor and elafibranor in the GAN-DIO model. The following table summarizes key findings from a study utilizing a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) induced NASH model in mice.



Parameter	Saroglitazar (3 mg/kg)	Pioglitazone (PPARy agonist)	Fenofibrate (PPARα agonist)
NAFLD Activity Score (NAS)	Significantly more prominent reduction	Partial improvement	Partial improvement
Steatosis	Reduced	No improvement	No improvement
Inflammation	Reduced	Partially improved	Partially improved
Fibrosis	Prevented development	Not specified	Not specified

## Signaling Pathways and Experimental Workflow

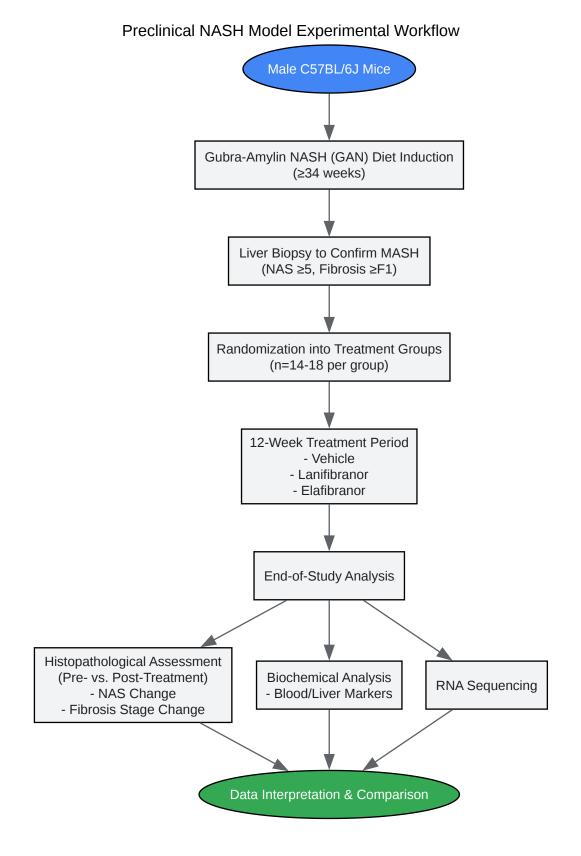
To visualize the mechanisms of action and the experimental approach used in these preclinical studies, the following diagrams are provided.



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Caption: PPAR agonist signaling pathway in NASH.



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Caption: Preclinical NASH model experimental workflow.

## **Experimental Protocols**

Animal Model: Male C57BL/6J mice were utilized in the Gubra-Amylin NASH (GAN) dietinduced obese (DIO) model.

Diet and Induction of NASH: The mice were fed a GAN diet, which is high in fat (40 kcal%), fructose (22%), and cholesterol (2%), for a minimum of 34 weeks to induce a NASH phenotype with progressive fibrosis.

Inclusion Criteria for Treatment: Prior to treatment initiation, mice underwent a liver biopsy to confirm the presence of MASH, defined by a NAFLD Activity Score (NAS) of 5 or greater and a fibrosis stage of F1 or higher.

Treatment Groups and Administration: GAN DIO-NASH mice were randomized into treatment groups (n=14-18 per group) and received either the vehicle control, lanifibranor (30 mg/kg/day, orally), or elafibranor for 12 weeks.

Efficacy Endpoints: The primary outcomes were the pre-to-post treatment changes in the NAFLD Activity Score (NAS) and fibrosis stage. Histological analysis was performed to assess these changes.

### **Discussion and Conclusion**

The available preclinical data suggests that both the pan-PPAR agonist lanifibranor and the dual PPAR $\alpha/\delta$  agonist elafibranor are effective in reducing the overall NAFLD Activity Score in a highly translational mouse model of NASH. Notably, in this specific model, lanifibranor demonstrated a significant advantage in improving liver fibrosis, a critical endpoint for NASH therapies.

Saroglitazar, a dual PPAR $\alpha$ / $\gamma$  agonist, has also shown robust efficacy in reducing steatosis, inflammation, and fibrosis in other preclinical NASH models. Its pronounced effect on steatosis, where single PPAR $\alpha$  and PPAR $\gamma$  agonists fell short, highlights the potential benefit of its dual-action mechanism.



It is crucial to emphasize that a direct comparison of these three agents in a single, head-to-head preclinical study is not yet available. The differences in experimental models, treatment durations, and specific endpoints measured across various studies necessitate caution when drawing definitive conclusions about their relative superiority. However, the existing evidence strongly supports the continued investigation of dual and pan-PPAR agonists as promising therapeutic strategies for NASH. Future head-to-head comparative studies are warranted to delineate the distinct pharmacological profiles and therapeutic potential of these compounds.

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